Bismuth iodide oxide

描述

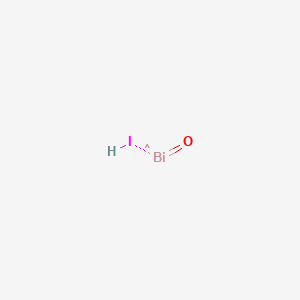

Bismuth iodide oxide, also known as bismuth oxyiodide, is an inorganic compound with the chemical formula BiOI. It is characterized by its brick-red crystalline powder or copper-colored crystals. This compound is notable for its unique properties, including its insolubility in water and ethanol, and its stability even when heated .

准备方法

Bismuth iodide oxide can be synthesized through several methods:

Reaction of Bismuth (III) Oxide with Hydroiodic Acid: This method involves reacting bismuth (III) oxide with hydroiodic acid to produce this compound.

Reaction of Bismuth Nitrate Pentahydrate with Potassium Iodide: In this method, bismuth nitrate pentahydrate is reacted with potassium iodide in ethylene glycol at 160°C.

化学反应分析

Bismuth iodide oxide undergoes various chemical reactions:

Oxidation: When heated, bismuth reacts with oxygen in the air to form bismuth (III) oxide.

Reduction: Bismuth (III) can be reduced by tin (II) under alkaline conditions.

Substitution: This compound can react with halogens to form respective bismuth (III) trihalides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form bismuth oxoiodide.

Common reagents used in these reactions include hydroiodic acid, potassium iodide, and various halogens. The major products formed from these reactions include bismuth (III) oxide, bismuth trihalides, and bismuth oxoiodide .

科学研究应用

Radiation Detection

Bismuth iodide (BiI3) is recognized for its exceptional properties as a radiation detector, particularly for X-ray and gamma-ray detection. Its high atomic number contributes to efficient photon interaction, making it suitable for applications in medical imaging and security scanning.

- Synthesis Methods : Various synthesis methods have been employed, including hydrothermal techniques and physical vapor deposition, which enhance the purity and structural integrity of BiI3 crystals. For example, Wang et al. demonstrated that BiI3 synthesized via hydrothermal methods exhibited promising characteristics for room-temperature X-ray detection .

- Performance Metrics : The energy resolution of BiI3 detectors has been reported to be around 2.9% at 662 keV, showcasing its potential for high-resolution imaging applications .

Photocatalysis

Bismuth oxyiodide (BiOI) has emerged as a potent photocatalyst due to its ability to facilitate the degradation of organic pollutants under visible light irradiation.

- Photocatalytic Mechanisms : BiOI operates effectively under visible light due to its suitable bandgap energy (approximately 1.8 eV). Studies have shown that BiOI can degrade various contaminants, including dyes and pharmaceuticals, through photocatalytic processes .

- Case Studies : Research by Huang et al. investigated the photocatalytic degradation of nitazoxanide using a BiOI/Bi4O5I2 heterostructure, achieving significant removal efficiencies while demonstrating minimal toxicity in aquatic environments . Another study highlighted the degradation of sodium pentachlorophenate using chemically synthesized BiOI, which exhibited enhanced photocatalytic activity when modified with ionic liquids .

Photovoltaics

The potential of bismuth iodide compounds in photovoltaic applications is being explored due to their favorable optoelectronic properties.

- Hybrid Systems : Bismuth iodide can be incorporated into hybrid organic-inorganic solar cells. For instance, BiI3 has been utilized in combination with organic materials to enhance light absorption and charge transport properties .

- Efficiency Improvements : Recent advancements have focused on optimizing the synthesis conditions to improve the efficiency of BiI3-based solar cells. Techniques such as low-temperature solvothermal synthesis have shown promise in producing high-quality films suitable for photovoltaic applications .

Environmental Remediation

Both BiI3 and BiOI have been investigated for their roles in environmental remediation, particularly in the adsorption and removal of iodide ions from wastewater.

- Adsorption Studies : Research indicates that BiOI can effectively adsorb iodide ions through complexation mechanisms. For example, studies demonstrated that alginate-bismuth oxide composites exhibited high adsorption capacities for iodide ions, making them viable candidates for water purification technologies .

- Sustainability Aspects : The use of bismuth compounds in environmental applications aligns with sustainable practices due to their non-toxic nature and effectiveness in degrading harmful pollutants .

Summary Table of Applications

作用机制

The mechanism of action of bismuth iodide oxide involves its interaction with molecular targets and pathways:

相似化合物的比较

Bismuth iodide oxide can be compared with other bismuth-based compounds such as:

Bismuth Oxychloride (BiOCl): Similar in structure but contains chlorine instead of iodine.

Bismuth Oxide (Bi2O3): A yellow trioxide of bismuth, used in various industrial applications.

Bismuth Sulfide (Bi2S3): Naturally occurring in bismuth ores and synthesized from molten bismuth and sulfur.

This compound is unique due to its specific combination of bismuth, iodine, and oxygen, which imparts distinct properties and applications compared to other bismuth compounds .

生物活性

Bismuth iodide oxide (BiI3) and its derivatives have garnered attention in recent years due to their diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in medical fields.

Overview of Bismuth Compounds

Bismuth compounds, including this compound, have been primarily utilized in treating gastrointestinal disorders, notably those caused by Helicobacter pylori. These compounds exhibit low toxicity and have been shown to possess antimicrobial properties that disrupt bacterial functions. Despite their low bioavailability (less than 1% absorption), they can effectively inhibit the growth of pathogens through various mechanisms .

This compound exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Bismuth ions can inactivate crucial enzymes involved in bacterial respiration and metabolism, such as F1-ATPase and urease. This disruption leads to impaired energy production and nutrient processing in bacteria .

- Disruption of Bacterial Structures : Studies have shown that bismuth compounds can affect the structural integrity of bacterial cells by damaging their membranes and interfering with flagella assembly, which is essential for motility and colonization .

- Multi-targeted Action : Recent research indicates that bismuth compounds target multiple pathways within H. pylori, including oxidative stress responses and pH-buffering capabilities. For instance, they downregulate virulence factors like CagA and VacA, which are critical for bacterial pathogenicity .

Antimicrobial Efficacy Against Helicobacter pylori

A significant study demonstrated that a bismuth complex containing pyridine-2,6-dicarboxylate exhibited a minimum inhibitory concentration (MIC) of 8.84 μM against H. pylori, outperforming traditional treatments . Additionally, integrative proteomic analyses revealed that exposure to bismuth led to metabolic disruptions in H. pylori, affecting its growth and virulence.

Anticancer Properties

Bismuth compounds have also shown promise in cancer treatment. For example, certain Bi(III) complexes with indole-carboxylic acids demonstrated cytotoxicity against cancer cells with IC50 values below 1 µM, indicating high potency without significant toxicity to normal cells . The anticancer mechanism appears to involve apoptosis induction through DNA fragmentation pathways and the modulation of cell signaling pathways associated with cell death .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various bismuth compounds compared to traditional antibiotics:

| Compound | Target Organism | MIC (μM) | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|---|

| Bismuth Iodide Complex | H. pylori | 8.84 | >100 | Inhibition of respiratory enzymes |

| Bismuth Indole Complex | Cancer Cells | N/A | <1 | Induction of apoptosis |

| Traditional Antibiotic | H. pylori | 4-16 | Low | Disruption of cell wall synthesis |

Future Directions

Research into this compound continues to expand, focusing on its potential as a therapeutic agent not only for gastrointestinal infections but also for cancer treatment. The development of new bismuth-based drugs aims to enhance efficacy while minimizing toxicity. Ongoing studies are exploring the effects of different ligands on the biological activity of bismuth complexes, which may lead to more targeted therapies .

属性

InChI |

InChI=1S/Bi.HI.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBARUADRQNVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Bi].I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiHIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316462 | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.892 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-63-5 | |

| Record name | Bismuth iodide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxyiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth iodide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Bismuth oxyiodide is not a single compound but a family of compounds with varying bismuth, oxygen, and iodine ratios. Common examples include BiOI, Bi4O5I2, Bi5O7I, and Bi7O9I3.

ANone: Researchers utilize a range of techniques such as X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], Fourier-transform infrared spectroscopy (FTIR) [, ], UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) [, , , , ], and photoluminescence (PL) spectroscopy [, ].

ANone: Yes, bismuth oxyiodide exhibits excellent air stability. One study found that BiOI thin films maintained their tetragonal phase in ambient air for at least 197 days. [, ]

ANone: Yes, bismuth oxyiodide can undergo phase transformations upon heating. For example, BiOI can transition to Bi5O7I and subsequently to Bi2O3 at elevated temperatures. []

ANone: Bismuth oxyiodide is primarily researched for its photocatalytic properties in environmental remediation and energy applications. It can degrade organic pollutants [, , , , , , ] and reduce carbon dioxide. [, ] Additionally, it shows promise in photovoltaics as a light-absorbing material in solar cells. [, , , ]

ANone: Its unique layered structure [, ], adjustable band gap energy [, ], and ability to absorb visible light [, , , ] contribute to its photocatalytic efficiency.

ANone: The ratio of bismuth, oxygen, and iodine significantly impacts the band gap, surface area, and morphology of bismuth oxyiodide, influencing its light absorption and photocatalytic efficiency. [, , , ]

ANone: Bismuth oxyiodide primarily generates superoxide radicals (O2•-) [, ] and hydroxyl radicals (•OH) [, , ] upon visible light irradiation, which are responsible for the degradation of pollutants.

ANone: Yes, studies have shown that BiOI microspheres with exposed {110} facets exhibit higher photocatalytic activity than those with exposed {001} facets due to differences in oxygen adsorption and radical formation. [, ]

ANone: Creating heterojunctions by combining bismuth oxyiodide with other semiconductors like titanium dioxide (TiO2) [, , ], graphitic carbon nitride (g-C3N4) [, ], or bismuth vanadium oxide [] can significantly improve charge separation and enhance photocatalytic activity.

ANone: Density functional theory (DFT) calculations are employed to investigate the electronic structure [, ], predict defect tolerance [, ], and understand facet-dependent properties of bismuth oxyiodide. []

ANone: Bismuth oxyiodide is considered a relatively environmentally friendly photocatalyst due to its low toxicity and good biocompatibility. [, ] Research also focuses on utilizing bismuth oxyiodide for the degradation of harmful pollutants, further contributing to environmental remediation. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。